molecular formula C6H14F2NO2P B8407949 Ethyl (3-aminopropyl)(difluoromethyl)phosphinate

Ethyl (3-aminopropyl)(difluoromethyl)phosphinate

Cat. No.: B8407949
M. Wt: 201.15 g/mol
InChI Key: UXSGNBGTYFOGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3-aminopropyl)(difluoromethyl)phosphinate is a useful research compound. Its molecular formula is C6H14F2NO2P and its molecular weight is 201.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H14F2NO2P

Molecular Weight

201.15 g/mol

IUPAC Name

3-[difluoromethyl(ethoxy)phosphoryl]propan-1-amine

InChI

InChI=1S/C6H14F2NO2P/c1-2-11-12(10,6(7)8)5-3-4-9/h6H,2-5,9H2,1H3

InChI Key

UXSGNBGTYFOGDS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCN)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.0 g (5.1 mmol) of ethyl P-(2-cyanoethyl)-P-difluoromethyl-phosphinate in 10 ml of dry ethanol is treated with 4 g of liquid ammonia and 0.3 g of Raney nickel. The reaction mixture is hydrogenated at 50° for 9 hours at 100 mbar. The reaction mixture is cooled, filtrated and evaporated to dryness. Chromatographic purification yields ethyl P-(3-aminopropyl)-P-difluoromethyl-phosphinate as a colourless oil of Rf =0.22 (dichloromethane/methanol/aqueous ammonia; 80:19:1).
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One

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